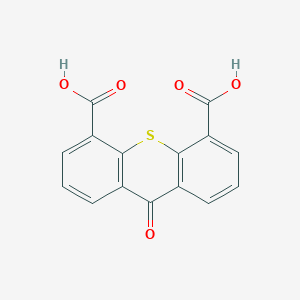
9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid is a heterocyclic compound with a unique structure that includes a sulfur atom within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid typically involves the reaction of 2-(2-carboxyphenyl)sulfanylbenzoic acid under specific conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The scalability of these methods for industrial production would depend on optimizing reaction conditions and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical responses. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.
Comparaison Avec Des Composés Similaires
- 9-Oxo-9H-thioxanthene-2-carboxylic acid
- 9-Oxo-9H-thioxanthene-4-carboxylic acid
- 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide
Comparison: Compared to these similar compounds, 9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 4 and 5 positions. This structural difference can influence its chemical reactivity and potential applications. The additional carboxylic acid group may enhance its solubility and reactivity in certain chemical reactions, making it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
61628-42-0 |
|---|---|
Formule moléculaire |
C15H8O5S |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
9-oxothioxanthene-4,5-dicarboxylic acid |
InChI |
InChI=1S/C15H8O5S/c16-11-7-3-1-5-9(14(17)18)12(7)21-13-8(11)4-2-6-10(13)15(19)20/h1-6H,(H,17,18)(H,19,20) |
Clé InChI |
ZKPDRTXFYQDWDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)O)SC3=C(C2=O)C=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)

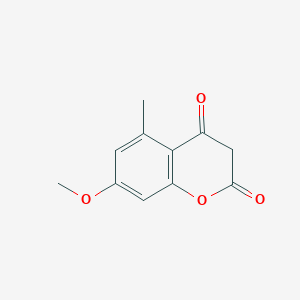

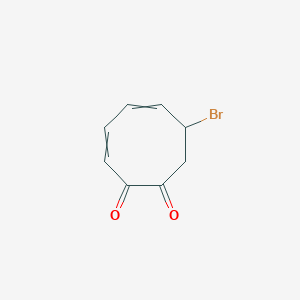
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)

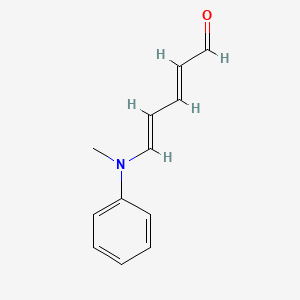
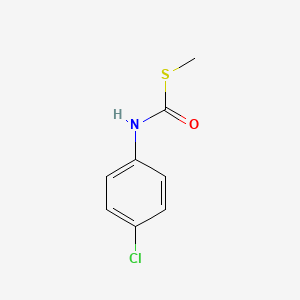
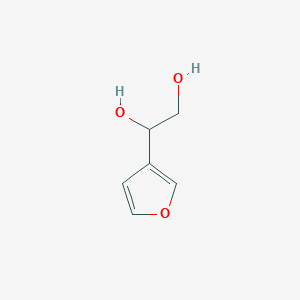
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
